N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzimidazole core with a pyrimidine ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions
Benzimidazole Core Formation: The synthesis begins with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Pyrimidine Ring Introduction: The next step involves the cyclization of the benzimidazole with a pyrimidine precursor, such as a β-keto ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in enzyme inhibition or receptor binding.
Medicine
In medicine, N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide: shares structural similarities with other benzimidazole derivatives and pyrimidine-containing compounds.
Uniqueness
The uniqueness of this compound lies in its combined benzimidazole and pyrimidine structure, which is not commonly found in other compounds. This dual structure may confer unique chemical and biological properties, making it a valuable subject for further research.
Properties
Molecular Formula |
C27H24N4O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide |
InChI |
InChI=1S/C27H24N4O3/c1-17-11-12-21(18(2)13-17)28-25(32)16-30-23-9-4-5-10-24(23)31-26(33)15-22(29-27(30)31)19-7-6-8-20(14-19)34-3/h4-15H,16H2,1-3H3,(H,28,32) |
InChI Key |
SINYABMVEDCWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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